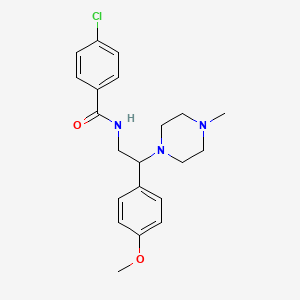
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as DREADD agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. DREADD agonist is a synthetic compound that binds to a specific receptor in the brain, which allows researchers to manipulate neural activity with high precision.
Mechanism of Action
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist binds to a specific receptor in the brain called the Designer Receptor Exclusively Activated by Designer Drugs (this compound). When the compound binds to this receptor, it activates or inhibits specific neurons in the brain, allowing researchers to manipulate neural activity with high precision.
Biochemical and Physiological Effects:
This compound agonist has been shown to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase or decrease neural activity in specific brain regions, depending on the type of this compound receptor used. This compound agonist has also been shown to alter neurotransmitter release and modulate synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist in lab experiments is the high precision with which neural activity can be manipulated. The compound allows researchers to activate or inhibit specific neurons in the brain, which can be used to study the effects of neural activity on behavior. However, one of the limitations of using this compound agonist is the potential for off-target effects. The compound may activate or inhibit neurons that are not targeted by the this compound receptor, which can lead to unintended effects on behavior.
List of
Future Directions
1. Development of new 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonists with improved specificity and potency.
2. Investigation of the long-term effects of this compound agonist on neural circuits and behavior.
3. Use of this compound agonist in combination with other techniques, such as optogenetics, to study neural circuits and behavior.
4. Investigation of the potential therapeutic applications of this compound agonist in the treatment of neurological and psychiatric disorders.
5. Development of new this compound receptors with different properties to allow for more precise manipulation of neural activity.
6. Investigation of the effects of this compound agonist on neural plasticity and learning.
7. Use of this compound agonist to study the effects of neural activity on physiological processes, such as metabolism and immune function.
8. Development of new methods for delivering this compound agonist to specific brain regions.
9. Investigation of the potential side effects of this compound agonist on behavior and physiology.
10. Use of this compound agonist to study the effects of neural activity on gene expression and epigenetic modifications.
Synthesis Methods
The synthesis of 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist involves a multi-step process that begins with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine to form the desired product. The final compound is purified using chromatography techniques to obtain a high purity product.
Scientific Research Applications
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist has been used extensively in neuroscience research to study neural circuits and behavior. The compound is used to activate or inhibit specific neurons in the brain, allowing researchers to study the effects of neural activity on behavior. This compound agonist has been used to study a wide range of behaviors, including anxiety, addiction, and social behavior.
properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLSQZFNBGYTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B2577652.png)
![N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577654.png)
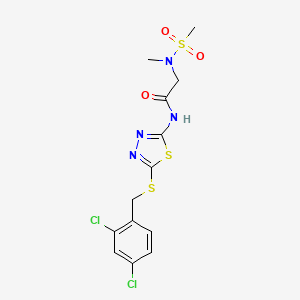

![(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride](/img/structure/B2577657.png)



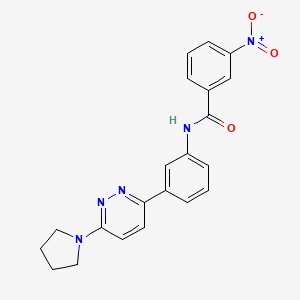

![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)
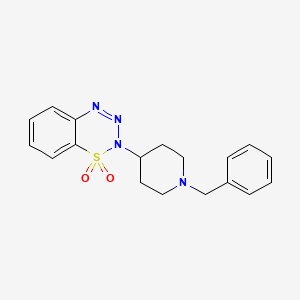
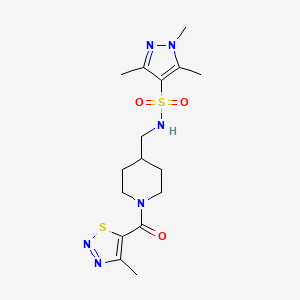
![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)